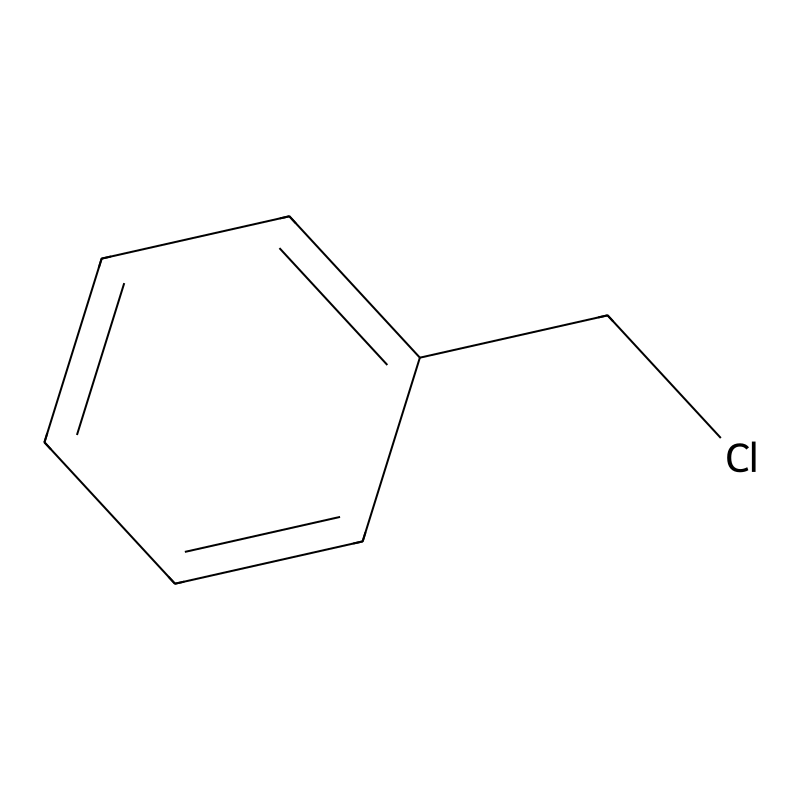

Benzyl chloride

C6H5CH2Cl

C7H7Cl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5CH2Cl

C7H7Cl

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 525 mg/L at 25 °C

Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride

Miscible in most organic solvents

Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%)

Solubility in water, g/100ml:

0.05%

Synonyms

Canonical SMILES

- Preparation of Benzyl Derivatives: Benzyl chloride readily reacts with nucleophiles, such as alcohols, phenols, and amines, to form benzyl ethers, benzyl ethers, and N-benzylamines, respectively. These benzyl derivatives find applications in:

- Alkylation Reactions: Benzyl chloride can act as an alkylating agent, transferring the benzyl group (C6H5CH2) to various substrates. This property is used in:

## Research on Environmental Impact and Toxicity

Benzyl chloride's widespread industrial use has prompted research efforts to understand its potential impact on the environment and human health:

- Environmental Fate and Toxicity: Studies investigate the behavior of benzyl chloride in various environmental compartments, such as water, soil, and air, to assess its persistence, degradation pathways, and potential ecological risks [].

- Occupational Exposure and Health Effects: Research focuses on the potential health risks associated with occupational exposure to benzyl chloride, including its effects on the respiratory system, skin, and eyes [].

Benzyl chloride, also known as α-chlorotoluene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It appears as a colorless liquid with a strong, irritating odor. This compound is classified as a reactive organochlorine and serves as a significant building block in organic synthesis. Benzyl chloride is produced in large quantities, with approximately 100,000 tonnes generated annually for various industrial applications .

- Hydrolysis: Benzyl chloride reacts with water to form benzyl alcohol and hydrochloric acid:

- Alkylation: It can alkylate tertiary amines to produce quaternary ammonium salts, which are commonly used as surfactants .

- Grignard Reagent Formation: Benzyl chloride reacts with magnesium to produce benzyl magnesium chloride, a Grignard reagent useful in various synthetic applications .

- Oxidation: It can be oxidized to benzoic acid in the presence of alkaline potassium permanganate:

These reactions highlight its versatility in organic chemistry.

Benzyl chloride exhibits biological activity primarily due to its reactivity as an alkylating agent. It can modify nucleophilic sites on biomolecules, which may lead to cytotoxic effects. This property has implications in toxicology and pharmacology, as exposure can result in irritation of mucous membranes and skin, and it has been monitored as a precursor for illicit drug synthesis, such as amphetamines .

Benzyl chloride can be synthesized through several methods:

- Photochemical Chlorination: The most common industrial method involves the gas-phase photochemical reaction of toluene with chlorine:

- Blanc Chloromethylation: This method involves treating benzene with formaldehyde and hydrochloric acid.

- Direct Chlorination of Toluene: This process utilizes chlorine gas directly on toluene under controlled conditions .

- Hydrochloric Acid Treatment: Historically, benzyl alcohol can be treated with hydrochloric acid to yield benzyl chloride .

Benzyl chloride serves multiple purposes across various industries:

- Synthesis of Esters: It is used to produce benzyl esters, which function as plasticizers and flavoring agents.

- Pharmaceuticals: Benzyl chloride is a precursor for synthesizing phenylacetic acid and other pharmaceutical compounds.

- Surfactants: Its ability to form quaternary ammonium salts makes it valuable in producing surfactants.

- Organic Synthesis: It is commonly utilized in organic synthesis for introducing the benzyl group into various compounds .

Research has shown that benzyl chloride interacts with various nucleophiles in solution. For instance, studies on its hydrolysis reveal that the reaction rate is influenced by factors such as pH and temperature. The mechanism of its reaction with hydroxide ions has been explored extensively, indicating that it undergoes nucleophilic substitution reactions under basic conditions .

Benzyl chloride shares similarities with several related compounds, each possessing unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzoyl Chloride | C₆H₅COCl | Acyl chloride; used in acylation reactions |

| Chlorobenzene | C₆H₅Cl | Aromatic compound; less reactive than benzyl chloride |

| Benzyl Bromide | C₆H₅CH₂Br | Similar structure; more reactive due to bromine |

| Phenethyl Chloride | C₆H₅CH₂CH₂Cl | Aliphatic chain; used in similar applications |

Uniqueness of Benzyl Chloride

Benzyl chloride's unique properties stem from its ability to act both as an alkylating agent and a precursor for various synthetic pathways. Its reactivity profile allows it to participate in diverse chemical transformations that are less feasible with its analogs like chlorobenzene or benzoyl chloride.

Early Synthesis and Structural Elucidation

Benzyl chloride was first synthesized in 1853 by Auguste Cahours through the reaction of benzyl alcohol (C₆H₅CH₂OH) with hydrochloric acid. This marked the initial recognition of its potential as a benzylating agent. By the late 19th century, industrial production emerged via the gas-phase photochlorination of toluene (C₆H₅CH₃), a method still dominant today:

$$

\text{C}6\text{H}5\text{CH}3 + \text{Cl}2 \xrightarrow{\text{UV}} \text{C}6\text{H}5\text{CH}_2\text{Cl} + \text{HCl}

$$

Key milestones include:

- 1887: Commercialization of benzyl chloride by German chemical firms for dye intermediates.

- 1920s: Adoption in pharmaceutical synthesis, particularly for quaternary ammonium surfactants.

- 2000s: Classification as a List II drug precursor by the U.S. DEA due to its role in amphetamine production.

Industrial Scaling and Technological Advances

The continuous-loop photochemical reactor, introduced in the 1950s, enabled large-scale production (≥100,000 tonnes annually). Modern plants employ real-time near-infrared spectroscopy to optimize chlorine feed rates, minimizing byproducts like benzal chloride (C₆H₅CHCl₂).

Classical Production Methods

Side-Chain Chlorination of Toluene

Side-chain chlorination of toluene represents the most widely employed industrial method for benzyl chloride synthesis [1]. This process involves the direct chlorination of the methyl group in toluene through a free radical mechanism, typically conducted under thermal or photochemical conditions [9]. The reaction proceeds according to the following stoichiometry: C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl [1].

Industrial implementation of this method operates at temperatures ranging from 80 to 100 degrees Celsius under pressures of 1 to 3 atmospheres [9] [42]. The thermal chlorination process achieves approximately 50 percent toluene conversion in semi-batch reactor configurations [42]. Under optimized conditions, this method demonstrates remarkable efficiency, with industrial facilities producing approximately 100,000 tonnes of benzyl chloride annually through this route [1].

The reaction mechanism involves three distinct phases: initiation, propagation, and termination [16]. During the initiation phase, chlorine molecules dissociate into chlorine radicals under thermal or photochemical activation [16]. The propagation phase encompasses the abstraction of hydrogen atoms from the toluene methyl group by chlorine radicals, forming benzyl radicals that subsequently react with additional chlorine molecules to generate benzyl chloride [7]. Chain termination occurs through radical-radical combination reactions [16].

Kinetic studies conducted in bench-scale reactors demonstrate that the reaction rate exhibits strong temperature dependence, with optimal production efficiency achieved within the 80 to 100 degrees Celsius range [42]. Pressure variations between 1 and 3 atmospheres significantly influence both conversion rates and product selectivity [42]. Side products of this reaction include benzal chloride and benzotrichloride, with their formation controlled through careful regulation of chlorine-to-toluene molar ratios [1] [46].

Blanc Chloromethylation Reaction

The Blanc chloromethylation reaction, also termed Blanc reaction, provides an alternative classical synthetic route for benzyl chloride production [8]. This method involves the reaction of aromatic compounds with formaldehyde and hydrogen chloride in the presence of zinc chloride or other Lewis acid catalysts to form chloromethyl arenes [8].

The mechanistic pathway of the Blanc reaction proceeds through electrophilic aromatic substitution [8]. Under acidic conditions with zinc chloride as catalyst, the formaldehyde carbonyl becomes protonated, rendering the carbon center highly electrophilic [8]. The aromatic ring subsequently attacks this electrophilic center through its π-electron system, followed by rearomatization [8]. The benzyl alcohol intermediate formed during this process rapidly converts to benzyl chloride under the prevailing reaction conditions [8].

Procedural implementation requires heating the aromatic substrate and formaldehyde in the presence of zinc chloride while passing hydrogen chloride gas through the heated solution until complete absorption occurs [8]. The crude benzyl chloride product undergoes purification through separation and distillation techniques [8]. This method offers particular advantages for laboratory-scale synthesis due to its straightforward experimental setup and reliable product formation [5].

Optimization studies indicate that the Blanc chloromethylation achieves yields of 70 to 75 percent benzyl chloride content in the chlorination solution under carefully controlled conditions [2]. The reaction temperature typically ranges from 80 to 120 degrees Celsius, with the zinc chloride catalyst concentration critically influencing both reaction rate and product selectivity [8]. This method demonstrates particular utility for producing substituted benzyl chlorides from corresponding aromatic precursors [8].

Vapor-Phase Chlorination Techniques

Vapor-phase chlorination represents a specialized classical approach for benzyl chloride synthesis, offering advantages in terms of product purity and process control [6]. This technique involves conducting the chlorination reaction in the gas phase, typically at elevated temperatures ranging from 110 to 120 degrees Celsius [6].

The vapor-phase process achieves benzyl chloride concentrations of 40 to 60 percent in the product mixture, with minimal formation of polychlorinated side products [6]. Operating under normal atmospheric pressure, this method demonstrates particular effectiveness for continuous production schemes [6]. The reaction proceeds through similar radical mechanisms as liquid-phase processes, but the gas-phase environment provides enhanced control over product distribution [6].

Process optimization in vapor-phase systems focuses on temperature control and residence time management [6]. The elevated operating temperatures facilitate rapid radical initiation while minimizing secondary chlorination reactions that lead to unwanted polychlorinated products [6]. Continuous operation capabilities make this technique attractive for large-scale industrial applications where consistent product quality is paramount [6].

The vapor-phase approach offers distinct advantages in terms of heat transfer and mass transfer characteristics compared to liquid-phase processes [6]. The improved mixing and heat exchange efficiency in gas-phase reactions contribute to more uniform reaction conditions and enhanced product selectivity [6]. Additionally, the separation of products from unreacted starting materials becomes more straightforward in vapor-phase systems [6].

Modern Synthetic Approaches

Photochemical Production Methods

Photochemical production methods represent the predominant modern industrial approach for benzyl chloride synthesis [1]. This technique utilizes ultraviolet light to initiate the free radical chlorination of toluene, providing enhanced control over reaction selectivity and product distribution [12] [46].

The photochemical process operates through homolytic cleavage of chlorine molecules under ultraviolet irradiation, generating chlorine radicals that initiate the chlorination reaction [1] [46]. Mercury vapor lamps typically serve as the ultraviolet light source, providing optimal wavelength distribution for efficient radical generation [46]. Alternative light sources, including specialized ultraviolet lamps operating between 315 and 400 nanometers, demonstrate effectiveness for laboratory-scale applications [46].

Industrial photochemical systems achieve remarkable efficiency, with annual production capacity exceeding 100,000 tonnes globally [1]. The reaction proceeds at temperatures between 80 and 100 degrees Celsius under controlled pressure conditions [9]. Photochemical initiation offers superior control over radical generation rates compared to purely thermal methods, enabling precise management of product selectivity [46].

The molar ratio of chlorine to toluene critically influences product distribution in photochemical systems [46]. A one-to-one molar ratio predominantly yields benzyl chloride, while higher chlorine ratios favor formation of more highly chlorinated products such as benzal chloride and benzotrichloride [46]. This selectivity control represents a significant advantage of photochemical methods over traditional thermal approaches [46].

Process optimization studies demonstrate that photochemical methods achieve higher conversion rates and improved product purity compared to conventional thermal chlorination [10]. The enhanced radical generation efficiency under photochemical conditions reduces reaction times and minimizes side product formation [10]. Modern industrial implementations incorporate sophisticated light distribution systems to ensure uniform irradiation throughout the reaction volume [10].

Continuous Flow Reactor Systems

Continuous flow reactor systems represent a significant advancement in modern benzyl chloride synthesis, offering superior process control and enhanced production efficiency [13]. These systems enable precise management of reaction parameters including temperature, pressure, residence time, and reactant mixing [13].

The implementation of continuous flow technology for benzyl chloride production involves the use of microreactor systems with precise flow control capabilities [13]. Reaction times in continuous flow systems range from 30 to 600 seconds, with optimal conditions typically achieved at 180 seconds residence time [13]. The rapid mixing and heat transfer characteristics of microreactors contribute to improved reaction efficiency and product selectivity [13].

Continuous flow systems demonstrate remarkable advantages in terms of reaction selectivity and side product minimization [13]. The precise control over reaction conditions prevents the accumulation of intermediate species that can lead to unwanted polychlorination reactions [13]. Temperature control in continuous flow reactors maintains optimal reaction conditions throughout the entire reaction volume, eliminating hot spots that can promote side reactions [13].

Process safety represents another significant advantage of continuous flow reactor technology [13]. The continuous nature of the process eliminates the need for batch-wise material handling and reduces the risk of accumulation of hazardous intermediates [13]. The smaller reaction volumes in microreactor systems further enhance safety while maintaining high throughput capabilities [13].

Optimization studies indicate that continuous flow reactor systems achieve higher conversion rates and improved product purity compared to traditional batch processes [13]. The enhanced mass transfer and heat transfer characteristics of microreactors enable operation under more aggressive conditions while maintaining product quality [13]. Scaling capabilities of continuous flow systems provide flexibility for both laboratory research and industrial production applications [13].

Radical-Mediated Synthetic Routes

Radical-mediated synthetic routes encompass advanced methodologies that exploit specific radical chemistry principles for benzyl chloride synthesis [14]. These approaches utilize specialized catalytic systems and reaction conditions to achieve enhanced selectivity and efficiency in benzyl chloride formation [14].

Photoredox catalysis represents a prominent example of modern radical-mediated synthesis [14]. This technique employs zirconocene and photoredox catalysts to facilitate carbon-chlorine bond formation through halogen atom transfer mechanisms [14]. The strong zirconium-chlorine bond formation (127 kilocalories per mole) drives the challenging carbon-chlorine bond cleavage in a controlled manner [14].

Transition-metal-mediated approaches utilize combinations of metals such as manganese powder and copper acetate to facilitate benzyl chloride reactions [21]. These systems proceed through metal-mediated iterative single electron transfer processes, offering alternative mechanistic pathways compared to conventional radical reactions [21]. The use of visible light activation in these systems provides additional control over reaction initiation and progression [21].

Catalytic reductive coupling methodologies demonstrate the versatility of radical-mediated approaches in benzyl chloride chemistry [14]. These methods achieve formation of carbon-carbon bonds through radical-radical coupling mechanisms, with benzyl chlorides serving as radical precursors [14]. The electronically mild nature of halogen atom transfer processes enables reactions under conditions that are not governed by redox potential limitations [14].

Recent developments in radical-mediated synthesis focus on expanding substrate scope and improving functional group tolerance [14]. Secondary and tertiary benzyl chlorides, traditionally challenging substrates, demonstrate successful reactivity under optimized radical-mediated conditions [29]. The enhanced nucleophilicity of specialized reagents enables extension of these methodologies to more demanding synthetic applications [29].

Mechanistic Studies

Radical Chain Mechanisms

Radical chain mechanisms govern the fundamental processes underlying benzyl chloride synthesis through chlorination of toluene [16] [18]. These mechanisms involve three sequential phases: chain initiation, chain propagation, and chain termination, each contributing to the overall reaction efficiency and product selectivity [16].

Chain initiation occurs through homolytic cleavage of chlorine molecules under thermal or photochemical activation [16]. Light energy or elevated temperature provides the activation energy necessary for chlorine-chlorine bond dissociation, generating two chlorine radicals per chlorine molecule [16]. The energy requirements for this initiation step range from 96 to 105 kilojoules per mole of chlorine, making this process highly exothermic [16].

The propagation phase encompasses two critical elementary steps [16] [18]. First, chlorine radicals abstract hydrogen atoms from the toluene methyl group, forming hydrogen chloride and benzyl radicals [16]. The benzyl radical demonstrates exceptional stability due to resonance delocalization of the unpaired electron across the aromatic ring system [18]. Second, benzyl radicals react with additional chlorine molecules to generate benzyl chloride and regenerate chlorine radicals, thereby perpetuating the chain process [16].

Chain termination mechanisms involve radical-radical combination reactions [16]. Chlorine radicals can combine to regenerate chlorine molecules, while benzyl radicals can undergo dimerization to form dibenzyl compounds [16]. The relative rates of propagation versus termination reactions determine the overall chain length, which can vary from 10 to several hundred cycles depending on reaction conditions [16].

Mechanistic studies utilizing electron spin resonance spectroscopy provide detailed insights into radical intermediate structures [22]. Benzyl chloride radical cations formed through radiolysis demonstrate specific hyperfine coupling patterns that reveal conformational preferences [22]. The preferred conformation positions the chlorine atom close to, but not precisely in, the plane of the benzene ring, with significant barriers for in-plane conformations [22].

Temperature and pressure dependencies of radical chain mechanisms have been extensively characterized through kinetic studies [24] [28]. Activation volumes calculated from pressure-dependent rate measurements reveal the contributions of both initial state and transition state effects to the overall reaction kinetics [28]. These mechanistic insights enable optimization of reaction conditions for enhanced selectivity and efficiency [28].

Electrophilic Substitution Pathways

Electrophilic substitution pathways represent alternative mechanistic routes for benzyl chloride formation, particularly relevant in the context of Blanc chloromethylation and related synthetic approaches [19] [23]. These mechanisms involve the attack of electrophilic species on aromatic ring systems, leading to substitution of hydrogen atoms with chloromethyl groups [19].

The general mechanism of electrophilic aromatic substitution proceeds through three fundamental steps [19] [23]. Initial electrophile generation occurs through activation of neutral molecules by Lewis acids or proton sources [19]. Formation of arenium ion intermediates results from electrophilic attack on the aromatic ring, creating positively charged cyclohexadienyl cations with delocalized positive charge [19]. Final proton removal from the intermediate restores aromaticity and completes the substitution process [19].

In the specific context of benzyl chloride synthesis through Blanc chloromethylation, the electrophile generation involves protonation of formaldehyde by acid catalysts [8]. The resulting electrophilic carbon center undergoes attack by aromatic π-electrons, forming a benzyl alcohol intermediate that rapidly converts to benzyl chloride under the reaction conditions [8]. This pathway demonstrates how electrophilic mechanisms can complement radical-based synthetic approaches [8].

Density functional theory calculations provide detailed insights into electrophilic substitution reactivity patterns [30]. Studies of titanium tetrachloride-catalyzed Friedel-Crafts benzylation reveal that carbon-chlorine ionic bond dissociation energies and Hirshfeld charges at chlorine atoms accurately predict reactivity trends [30]. These computational approaches enable prediction of reaction outcomes and optimization of synthetic conditions [30].

Kinetic investigations of electrophilic substitution pathways demonstrate distinctive rate dependencies compared to radical mechanisms [30]. Unlike most electrophilic aromatic substitution reactions, certain benzylation processes show rate equations that do not depend on the nature of the aromatic substrate [30]. This unusual kinetic behavior reflects the unique mechanistic features of benzyl chloride-mediated electrophilic processes [30].

The regioselectivity of electrophilic substitution reactions involving benzyl chloride derivatives depends on electronic and steric factors [30]. Substituent effects on the aromatic ring influence both reaction rates and product distributions [30]. Understanding these mechanistic principles enables rational design of synthetic strategies for specific benzyl chloride derivatives [30].

Charge-Transfer Complex Formations

Charge-transfer complex formations represent sophisticated mechanistic phenomena that influence benzyl chloride reactivity and spectroscopic properties [20]. These complexes arise from interactions between benzyl radicals and halide ions, leading to distinctive electronic transitions and altered chemical behavior [20].

Spectroscopic studies of benzyl radicals generated from benzyl halides in rigid organic matrices reveal the formation of charge-transfer complexes between benzyl radicals and proximate halide ions [20]. These complexes exhibit characteristic absorption bands at specific wavelengths: 265 nanometers for fluoride, 362 nanometers for chloride, 413 nanometers for bromide, and 500 nanometers for iodide [20]. The systematic dependence of charge-transfer transition energies on halide identity reflects the electronic properties of the donor-acceptor pairs [20].

The formation of charge-transfer complexes significantly influences the electronic spectra of benzyl radicals [20]. Halide ions in proximity to benzyl radicals cause red-shifts in the radical spectra and alterations in vibrational structure, particularly increasing the intensity of zero-to-zero transition bands in fluorescence spectra [20]. These spectroscopic changes provide valuable probes for studying radical-ion interactions in various media [20].

Solvent effects play crucial roles in charge-transfer complex stability [20]. The influence of chloride ions on benzyl radical spectra diminishes significantly in 2-methyltetrahydrofuran matrices compared to 3-methylhexane environments [20]. In ethanol matrices, charge-transfer effects become virtually undetectable, reflecting the important role of solvation in stabilizing these complexes [20].

The thermodynamic stability of charge-transfer complexes correlates with fundamental electronic properties of the constituent species [20]. The dependence of charge-transfer transition energies on halide ions aligns with expectations based on ionization energies of electron donors, electron affinities of halogen atoms, and solvation energies of halide ions in the matrix environment [20]. These relationships enable prediction of complex formation tendencies in different chemical systems [20].

Fluorescence lifetime measurements provide additional insights into charge-transfer complex dynamics [20]. Halide ions cause measurable decreases in benzyl radical fluorescence lifetimes, indicating enhanced non-radiative decay pathways in the presence of charge-transfer interactions [20]. These kinetic effects complement steady-state spectroscopic observations and contribute to comprehensive understanding of radical-ion interactions [20].

| Production Method | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Features |

|---|---|---|---|---|

| Photochemical (Industrial) | 80-100 | 1-3 | ~100,000 tonnes annually | Free radical process |

| Thermal Chlorination | 80-100 | 1-3 | ~50% toluene conversion | Semi-batch reactor |

| Blanc Chloromethylation | 80-120 | Normal | 70-75% benzyl chloride | Requires ZnCl₂ catalyst |

| Vapor Phase | 110-120 | Normal | 40-60% benzyl chloride | Continuous operation |

| Study/Conditions | Rate Constant | Mechanism | Reference Conditions |

|---|---|---|---|

| 30°C, t-butanol system | 1.18 × 10⁻⁵ L mol⁻¹ s⁻¹ | SN2 substitution | Benzyl chloride + KOt-Bu |

| Thermal chlorination 80-100°C | Pressure dependent | Radical chain | Toluene + Cl₂ |

| Photolysis 266 nm | 6 ns rise time | Radical decomposition | Vapor phase photolysis |

| Aqueous hydrolysis 50°C | First-order kinetics | SN1 mechanism | Pure water system |

| Year | Global Production (thousand tonnes) | Market Value (USD Million) | Main Application Share (%) | Source |

|---|---|---|---|---|

| 2023 | 389 | - | Benzyl Alcohol 53% | Yahoo Finance |

| 2023 | 390 | - | Benzyl Alcohol ~50% | ChemAnalyst |

| 2024 | 445 | 932 | Benzyl Alcohol 53% | Grand View Research |

Physical Description

DryPowder; Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless to slightly yellow liquid with a pungent, aromatic odor.

Color/Form

XLogP3

Boiling Point

179.0 °C

174 °C

179 °C

354°F

Flash Point

153 °F (67 °C) (closed cup)

74 °C (open cup)

67 °C c.c.

153°F

Vapor Density

4.36 (Air = 1)

Relative vapor density (air = 1): 4.4

4.4

Density

1.1004 g/cu cm at 20 °C

Relative density (water = 1): 1.1

1.10

LogP

log Kow = 2.30

2.3

Odor

Pungent, aromatic odo

Melting Point

-45.0 °C

-39.4 °C

~-43 °C

-38°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350: May cause cancer [Danger Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

1.23 mmHg

1.23 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 120

1 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide.

Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.

Other CAS

25168-05-2

Wikipedia

Biological Half Life

In rats receiving (14)C-benzyl chloride in corn oil by gavage, the peak plasma level was reached after 30 min. The distribution half-life was 1.3 hr, while the elimination half-life was 58.5 hr.

... Male Sprague-Dawley-rats were fed single 50mg/kg doses of carbon-14 (C-14) tagged /benzyl chloride/ (BCl). ... half life was 1.3 hours, and elimination took 58.5 hours. ...

Use Classification

Fire Hazards -> Carcinogens, Corrosives, Mutagens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

... Manufactured by the thermal or photochemical chlorination of toluene at 65-100 °C. At lower temperatures the amount of ring-chlorinated by-products is increased. The chlorination is usually carried to no more than about 50% toluene conversion in order to minimize the amount of benzal chloride formed. Once toluene is recycled and the overchlorinated products are removed by distillation, overall yield based on toluene is more than 90%. Various materials, including phosphorus pentachloride, have been reported to catalyze the side-chain chlorination. These compounds and others such as amides also reduce ring chlorination by complexing metallic impurities. ... In commercial practice, chlorination may be carried out either batchwise or continuously.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Fabricated metal product manufacturing

Flavor and Fragrance

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Benzene, (chloromethyl)-: ACTIVE

Nearly all uses and applications of benzyl chloride are related to reactions of the active halide substituent. More than two-thirds of benzyl chloride produced is used in the manufacture of benzyl butyl phthalate, a plasticizer used extensively in vinyl flooring and other flexible poly(vinyl chloride) uses such as food packaging.

Because of the limited number of producers and the dominant position of Monsanto, the USA International Trade Commission does not report production or sales of benzyl chloride.

Used in production of drugs of abuse.

Analytic Laboratory Methods

Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl chloride; Matrix: air; Detection Limit: not provided.

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: benzyl chloride; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8021B; Procedure: gas chromatography with photoionization detector; Analyte: benzyl chloride; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for BENZYL CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Store away from oxidizing materials..

Should be closed in tightly closed containers in a cool, well-ventilated area away from sunlight, heat, moisture, active metals, oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. ... Drums must be equipped with self-closing valves, pressure vacuum bungs; and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled or stored in a manner that could create a potential fire or explosion hazard.

Stability Shelf Life

Unstabilized benzyl chloride may violently decompose with the rupture of its container in the presence of copper, aluminum, iron, zinc, magnesium, & other catalysts.

Dates

Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016

Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018